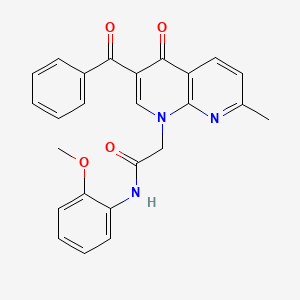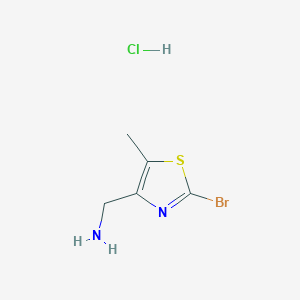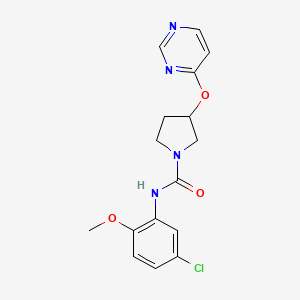![molecular formula C16H19NO2S2 B2566670 N-[(氧杂环己烷-4-基)(噻吩-2-基)甲基]-2-(噻吩-2-基)乙酰胺 CAS No. 2097898-80-9](/img/structure/B2566670.png)
N-[(氧杂环己烷-4-基)(噻吩-2-基)甲基]-2-(噻吩-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a combination of oxane and thiophene rings. This compound is of significant interest due to its unique structural properties, which enable it to participate in various chemical reactions and applications in scientific research.
科学研究应用
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
Target of Action
The primary targets of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide are currently unknown. This compound is a part of the thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .
Mode of Action
The exact mode of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
The biochemical pathways affected by N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The molecular and cellular effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs have a variety of biological effects .
生化分析
Biochemical Properties
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene rings facilitate binding to these enzymes, potentially inhibiting or modifying their activity. Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide influences various cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2. The compound also affects cell signaling pathways, particularly the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, it impacts cellular metabolism by inhibiting glycolytic enzymes, thereby reducing ATP production .
Molecular Mechanism
The molecular mechanism of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide involves binding interactions with key biomolecules. It binds to the active sites of cytochrome P450 enzymes, leading to competitive inhibition. This interaction alters the enzyme’s conformation, reducing its catalytic efficiency. Additionally, the compound modulates gene expression by binding to transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide change over time. The compound exhibits stability under standard storage conditions but degrades under prolonged exposure to light and heat. In vitro studies have shown that its effects on cellular function, such as apoptosis induction and enzyme inhibition, are sustained over several hours. Long-term studies indicate that continuous exposure leads to adaptive cellular responses, including upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve desired therapeutic outcomes .
Metabolic Pathways
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is involved in several metabolic pathways. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites are further conjugated with glucuronic acid in phase II metabolism, facilitating their excretion. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is transported and distributed via passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which influences its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. Its localization is mediated by targeting signals and post-translational modifications. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress. In the endoplasmic reticulum, it influences protein folding and stress responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Thiophene ring introduction: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Amide bond formation: The final step involves coupling the oxane-thiophene intermediate with a thiophene acetic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Continuous flow synthesis: To enhance reaction efficiency and scalability.
Catalyst optimization: Using catalysts to improve reaction rates and selectivity.
Purification techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.
化学反应分析
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the oxane ring.
2-(Thiophen-2-yl)acetamide: Contains a single thiophene ring and an acetamide group.
N-(Thiophen-2-ylmethyl)acetamide: Similar but without the oxane ring.
Uniqueness
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both oxane and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-16(14-4-2-10-21-14)12-5-7-19-8-6-12/h1-4,9-10,12,16H,5-8,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIJOIGNUIMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2566589.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2566590.png)

![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566595.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2566596.png)
![(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2566597.png)
![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)
![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)
![15-(3-chlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2566602.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)
![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)


